The synthesis of XEN445 involves genetic manipulation techniques to enhance the natural bioluminescence of Proteus mirabilis. The strain is typically modified by incorporating luciferase genes, which are responsible for the light-emitting properties observed in bioluminescent organisms. This process often utilizes plasmid vectors that facilitate the introduction of these genes into the bacterial genome. The technical details of this synthesis may involve:
The molecular structure of XEN445 is characterized by its genetic makeup, specifically the presence of the luciferase gene, which encodes for the enzyme responsible for bioluminescence. The structure can be analyzed through various biochemical techniques such as:
The data related to XEN445's molecular structure would include nucleotide sequences and protein structures derived from luciferase.
The chemical reactions involving XEN445 primarily revolve around its bioluminescent properties. The key reaction can be summarized as follows:
This reaction illustrates how luciferin, in the presence of oxygen and adenosine triphosphate (ATP), produces light. Understanding these reactions is critical for applications in imaging and monitoring bacterial infections.
The mechanism of action for XEN445 involves several steps:
Data from studies indicate that this mechanism allows for real-time tracking of bacterial infections in animal models, providing valuable insights into pathogenesis and therapeutic responses.
XEN445 exhibits several notable physical and chemical properties:
Relevant data also includes growth kinetics and luminescence intensity measurements under various experimental conditions.
XEN445 has significant scientific applications, particularly in:
XEN445 emerged from systematic medicinal chemistry efforts to develop anthranilic acid derivatives as specific endothelial lipase inhibitors. Initial research published in Bioorganic & Medicinal Chemistry detailed its identification within a novel class of anthranilic acid-based compounds designed to modulate high-density lipoprotein cholesterol metabolism. Researchers optimized this chemical series through structure-activity relationship studies, culminating in the selection of compound 13 (designated XEN445) as a clinical development candidate due to its superior pharmacological profile [1]. The compound ((S)-2-(3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid) bears the CAS registry number 1515856-92-4 and demonstrates a molecular weight of 366.33 g/mol [2] [10].
XEN445 exhibits in vitro potency against human endothelial lipase with a half-maximal inhibitory concentration (IC₅₀) of 0.237 μM. Importantly, it demonstrates remarkable selectivity, showing significantly reduced activity against related lipases—exhibiting IC₅₀ values of 20 μM for human lipoprotein lipase and 9.5 μM for human hepatic lipase [1] [2]. This selectivity profile was further validated in cellular models using endothelial lipase-transfected HEK293 cells, where XEN445 maintained potent inhibition (IC₅₀ = 0.25 μM), confirming its cellular activity aligns with biochemical assays [8] [10].
Table 1: Preclinical Pharmacological Profile of XEN445
Parameter | Value | Experimental Context |
---|---|---|
EL Inhibition (IC₅₀) | 0.237 μM | Cell-free assay system |
Cellular EL Inhibition | 0.25 μM | EL-transfected HEK293 cells |
Selectivity vs. LPL | >84-fold | IC₅₀ ratio (LPL/EL) |
Selectivity vs. HL | >40-fold | IC₅₀ ratio (HL/EL) |
HDL-C Increase | Significant elevation | Wild-type mice (30 mg/kg, oral administration) |
Preclinical evaluation demonstrated favorable absorption, distribution, metabolism, and excretion properties alongside pharmacokinetic characteristics suitable for in vivo investigation. In wild-type C57BL6 mice, oral administration of XEN445 (30 mg/kg twice daily) significantly elevated plasma high-density lipoprotein cholesterol concentrations. Crucially, this effect was confirmed as on-target through experiments in endothelial lipase knockout mice, where XEN445 treatment failed to alter high-density lipoprotein cholesterol levels, establishing direct mechanistic linkage to endothelial lipase inhibition [1] [8]. This pharmacological tool has since been commercialized for research applications, enabling detailed investigation of endothelial lipase biology in metabolic and cardiovascular contexts [2] [10].
Endothelial lipase occupies a central position in lipoprotein metabolism and vascular biology. Unlike lipoprotein lipase and hepatic lipase which primarily hydrolyze triglycerides, endothelial lipase exhibits predominant phospholipase A1 activity, preferentially targeting phospholipids within high-density lipoprotein particles [4]. This enzymatic specificity positions endothelial lipase as a critical regulator of high-density lipoprotein cholesterol metabolism. Human genetic studies reveal that endothelial lipase activity accounts for approximately 30% of interindividual variation in high-density lipoprotein cholesterol concentrations [4] [7]. Endothelial lipase-mediated phospholipid hydrolysis remodels high-density lipoprotein particles, generating lipid-poor apolipoprotein A-I that undergoes accelerated renal clearance, thereby reducing circulating high-density lipoprotein cholesterol concentrations [4] [7].
Table 2: Functional Comparison of Vascular Lipases
Lipase | Primary Substrate | Enzymatic Preference | Impact on HDL-C | Expression Pattern |
---|---|---|---|---|
Endothelial Lipase | Phospholipids | Phospholipase A1 | Significant decrease | Vascular endothelium |
Lipoprotein Lipase | Triglycerides | Triglyceride lipase | Moderate increase | Capillary endothelium |
Hepatic Lipase | Triglycerides/Phospholipids | Dual activity | Moderate decrease | Hepatic sinusoids |
Beyond its lipid-modifying functions, endothelial lipase exhibits profound interactions with inflammatory pathways. Proinflammatory cytokines including interleukin-1β, tumor necrosis factor-α, and interleukin-6 robustly upregulate endothelial lipase expression in endothelial cells [4]. Clinical observations demonstrate strong positive correlations between circulating endothelial lipase concentrations and inflammatory biomarkers, including C-reactive protein and interleukin-6, particularly in individuals with metabolic syndrome who exhibit endothelial lipase levels approximately 50% higher than healthy controls [4] [7]. This inflammatory-endothelial lipase axis establishes a mechanistic bridge between metabolic inflammation and atherogenic dyslipidemia. The metabolic syndrome—characterized by visceral obesity, insulin resistance, elevated triglycerides, reduced high-density lipoprotein cholesterol, and hypertension—demonstrates particularly strong associations with elevated endothelial lipase activity. This dysregulation creates a pathological feedback loop whereby inflammation elevates endothelial lipase, which in turn reduces cardioprotective high-density lipoprotein cholesterol and generates pro-atherogenic lipoprotein remnants [4] [7].
Emerging research has expanded endothelial lipase's pathophysiological relevance beyond cardiovascular disease into oncology. Triple-negative breast cancer cells exhibit endothelial lipase overexpression that supports tumor progression through metabolic reprogramming. Endothelial lipase facilitates fatty acid uptake, particularly polyunsaturated fatty acids essential for membrane phospholipid synthesis during rapid proliferation [3]. Molecular studies reveal that endothelial lipase protein stability is maintained through interaction with long non-coding RNA DANCR (anti-differentiation non-coding RNA). This DANCR-endothelial lipase axis promotes oxidative phosphorylation and mitochondrial respiration—a metabolic adaptation essential for triple-negative breast cancer growth and survival [3]. Pharmacological inhibition of endothelial lipase disrupts this pathway, impairing cellular energetics and tumor formation in vivo [3] [9]. These findings position endothelial lipase inhibition as a promising therapeutic strategy for metabolic, cardiovascular, and oncological pathologies driven by lipid metabolic reprogramming.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0